molecular formula C18H23NO2 B4332863 4-[benzyl(ethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

4-[benzyl(ethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B4332863
M. Wt: 285.4 g/mol
InChI Key: FDIJOKVTGOMYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[benzyl(ethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a spiro-fused oxaspirodecane ring system, which is a rare and interesting feature in organic chemistry. The presence of both benzyl and ethyl groups attached to the amino functionality adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable spirocyclic ketone with benzylamine and ethylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[benzyl(ethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(methyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
  • 4-[benzyl(propyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
  • 4-[benzyl(butyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Uniqueness

4-[benzyl(ethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific combination of benzyl and ethyl groups, which confer distinct chemical and biological properties. Its spirocyclic structure also sets it apart from other compounds, making it a valuable subject of study in various fields.

Properties

IUPAC Name

4-[benzyl(ethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-2-19(14-15-9-5-3-6-10-15)16-13-17(20)21-18(16)11-7-4-8-12-18/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIJOKVTGOMYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=O)OC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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